![molecular formula C11H12N2O5 B5725265 2-nitrophenyl 4-morpholinecarboxylate CAS No. 100061-24-3](/img/structure/B5725265.png)
2-nitrophenyl 4-morpholinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-nitrophenyl 4-morpholinecarboxylate" involves multiple steps, including reactions of arylidenecyanothioacetamides with α-nitroketones or aromatic aldehydes, α-nitroketones, and cyanothioacetamide. Another method involves the reaction of 3-(4-chlorophenyl)-2-nitro-1-phenyl-2-propen-1-one with cyanothioacetamide in the presence of morpholine (Rodinovskaya, Shestopalov, & Chunikhin, 2002). Additionally, 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines with various biological activities can be synthesized through the reaction of 2-aminoethanol with aryl-bromomethyl-ketone (Rekka & Kourounakis, 2010).
Molecular Structure Analysis
The molecular and crystal structures of related compounds reveal the formation of diaminothiophenes via recyclization of morpholinium tetrahydropyridines, showing the importance of molecular arrangements in synthesis outcomes (Rodinovskaya et al., 2002). The structural analysis often involves X-ray diffraction studies to confirm the molecular geometry and intermolecular interactions.
Chemical Reactions and Properties
Compounds related to "this compound" participate in a variety of chemical reactions, including nitro reduction, cyclization, and nucleophilic substitution, leading to the formation of biologically active compounds. For instance, the catalytic six-membered cyclic transition state in aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile suggests a highly ordered transition state, indicative of the complex reaction mechanisms these compounds can undergo (Um et al., 2015).
Mechanism of Action
Target of Action
Compounds based on a (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
It is suggested that the compound might interact with its targets, possibly through a tight-binding mode of action
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This suggests that 2-nitrophenyl 4-morpholinecarboxylate might also interact with similar biochemical pathways.
Pharmacokinetics
Related p-nitrophenyl hydrazones have been studied for their drug-likeness and adme properties . These studies could provide a starting point for understanding the pharmacokinetics of this compound.
Result of Action
Related compounds have shown anti-biofilm activity , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of related compounds like 2-chloro-4-nitrophenol has been shown to be influenced by water vapor condensation . .
Safety and Hazards
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that can be used to assess the activity of the nanostructured materials . This reaction has been used to explore synthesized efficient catalytic nanostructured materials . Future research could focus on the development of new nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .
properties
IUPAC Name |
(2-nitrophenyl) morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-4-2-1-3-9(10)13(15)16/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDQTDGAASCPQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236698 | |
Record name | 4-Morpholinecarboxylic acid, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100061-24-3 | |
Record name | 4-Morpholinecarboxylic acid, 2-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100061-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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